Cas no 2229176-47-8 (tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate)

Tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyl carbamate (Boc) protecting group, a chlorophenyl moiety, and a sterically hindered 1-amino-2,2-dimethylcyclopropyl substituent. The Boc group enhances stability during synthetic transformations, while the cyclopropane ring introduces conformational rigidity, potentially influencing bioactive compound design. The chloro-substituted aromatic ring offers versatility for further functionalization via cross-coupling or nucleophilic substitution. This compound is particularly valuable in medicinal chemistry for constructing complex scaffolds with controlled stereochemistry. Its high purity and well-defined reactivity profile make it a reliable building block for targeted synthesis applications.
tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate structure
2229176-47-8 structure
Product Name:tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate
CAS No:2229176-47-8
MF:C16H23ClN2O2
MW:310.819023370743
CID:5850173
PubChem ID:165705838
Update Time:2025-05-25

tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-1871774
    • 2229176-47-8
    • tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate
    • Inchi: 1S/C16H23ClN2O2/c1-14(2,3)21-13(20)19-12-7-6-10(17)8-11(12)16(18)9-15(16,4)5/h6-8H,9,18H2,1-5H3,(H,19,20)
    • InChI Key: DPUOFZLFHBYKPU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C1(CC1(C)C)N)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 310.1448057g/mol
  • Monoisotopic Mass: 310.1448057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate Pricemore >>

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Additional information on tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate

Recent Advances in the Study of tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate (CAS: 2229176-47-8)

The compound tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate (CAS: 2229176-47-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclopropyl and carbamate functionalities, has been investigated for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activity, positioning it as a promising candidate for further research.

One of the key areas of interest is the synthetic route to tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate. A recent publication in the Journal of Medicinal Chemistry detailed an optimized multi-step synthesis that improves yield and purity. The process involves the formation of the cyclopropyl ring through a stereoselective reaction, followed by the introduction of the carbamate group under mild conditions. This advancement addresses previous challenges related to scalability and reproducibility, making the compound more accessible for further studies.

In terms of biological activity, preliminary research has explored the compound's interaction with various enzymatic targets. A 2023 study published in Bioorganic & Medicinal Chemistry Letters reported that tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate exhibits moderate inhibitory activity against certain kinases involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to elucidate the binding mode and potency of the compound. These findings suggest potential therapeutic applications in inflammatory diseases, though further optimization is required to enhance selectivity and efficacy.

Another notable development is the investigation of the compound's stability and pharmacokinetic properties. A recent pharmacokinetic study highlighted its relatively short half-life in plasma, which could pose challenges for therapeutic use. However, researchers have proposed structural modifications, such as the introduction of fluorine atoms or the use of prodrug strategies, to improve metabolic stability. These modifications are currently under evaluation in preclinical models, with results expected to be published in the coming year.

Beyond its direct biological applications, tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate has also been explored as a building block in the synthesis of more complex molecules. Its rigid cyclopropyl ring and functional groups make it a valuable intermediate for the construction of diverse chemical libraries. A 2024 review in Chemical Communications emphasized its utility in fragment-based drug design, where it serves as a scaffold for generating novel bioactive compounds.

In conclusion, recent research on tert-butyl N-[2-(1-amino-2,2-dimethylcyclopropyl)-4-chlorophenyl]carbamate (CAS: 2229176-47-8) underscores its potential in drug discovery and chemical biology. Advances in synthesis, biological evaluation, and structural optimization have laid the groundwork for future studies aimed at harnessing its therapeutic potential. Continued research efforts will likely focus on improving its pharmacokinetic profile and expanding its applications in medicinal chemistry.

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